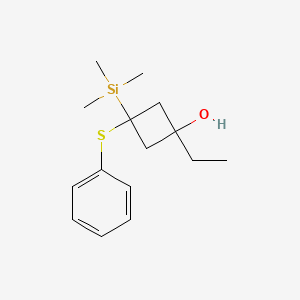

1-Ethyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

86573-83-3 |

|---|---|

Molecular Formula |

C15H24OSSi |

Molecular Weight |

280.5 g/mol |

IUPAC Name |

1-ethyl-3-phenylsulfanyl-3-trimethylsilylcyclobutan-1-ol |

InChI |

InChI=1S/C15H24OSSi/c1-5-14(16)11-15(12-14,18(2,3)4)17-13-9-7-6-8-10-13/h6-10,16H,5,11-12H2,1-4H3 |

InChI Key |

QIKUUFGTGQDRTO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(C1)([Si](C)(C)C)SC2=CC=CC=C2)O |

Origin of Product |

United States |

Biological Activity

1-Ethyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol is an organic compound notable for its unique cyclobutane structure, which incorporates various functional groups that may influence its biological activity. Understanding the biological implications of this compound is essential for its potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a cyclobutane ring, a hydroxyl (-OH) group, a phenylsulfanyl group, and a trimethylsilyl group. These functional groups contribute to its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the phenylsulfanyl group may enhance the compound's ability to interact with microbial cell membranes, potentially leading to increased permeability and cell death.

Cytotoxicity Studies

In vitro studies have shown that cyclobutane derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to inhibit cell proliferation in leukemia and solid tumor models. The hydroxyl group may play a critical role in these interactions by facilitating hydrogen bonding with cellular targets.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 25 | Induction of apoptosis |

| Similar Cyclobutane Derivative | A549 (Lung Cancer) | 30 | Cell cycle arrest |

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, silyl groups are known to enhance the stability of certain substrates in enzymatic reactions, potentially leading to altered enzyme kinetics.

Study on Anticancer Activity

A recent study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to assess apoptosis levels, revealing that the compound triggers intrinsic apoptotic pathways.

Interaction with Biological Membranes

Another research effort focused on the interaction of this compound with lipid bilayers, simulating cellular membranes. Using fluorescence spectroscopy, it was observed that the compound could integrate into lipid bilayers, affecting membrane fluidity and integrity, which may contribute to its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.